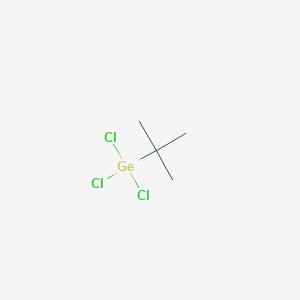

叔丁基三氯化锗

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

T-Butyltrichlorogermane, also known as tert-Butyl (trichloro)germane, is a chemical compound with the molecular formula C4H9Cl3Ge . It has a molecular weight of 236.1 g/mol . It is used as an intermediate for making organogermylene precursors .

Synthesis Analysis

The synthesis of t-Butyltrichlorogermane involves the reaction of tetrachlorogermane with tert-alkylmagnesium halides, which leads to the substitution of only one chlorine atom . This reaction yields tert-alkyltrichlorogermanes . Specifically, tert-Butyltrichlorogermane reacts with ethylmagnesium bromide to give ethyl (tert-butyl)dichlorogermane .Molecular Structure Analysis

The molecular structure of t-Butyltrichlorogermane consists of a germanium atom bonded to a tert-butyl group and three chlorine atoms . The InChI string representation of the molecule isInChI=1S/C4H9Cl3Ge/c1-4(2,3)8(5,6)7/h1-3H3 . Physical And Chemical Properties Analysis

T-Butyltrichlorogermane has a molecular weight of 236.1 g/mol . It has no hydrogen bond donor count, no hydrogen bond acceptor count, and no rotatable bond count . Its exact mass is 235.898161 g/mol, and its monoisotopic mass is also 235.898161 g/mol . It has a complexity of 78.3 .科学研究应用

Synthesis of Germanium Nanocrystals

t-Butyltrichlorogermane is used in the efficient one-pot synthesis of monodisperse alkyl-terminated colloidal germanium nanocrystals (Ge NCs). These Ge NCs are formed by co-reduction of germanium tetrachloride in the presence of n-butyltrichlorogermane, producing NCs with butyl-terminated surfaces . This method allows rapid synthesis and functionalisation of NCs with minimal post-synthetic purification requirements .

Fabrication of Optoelectronic Devices

The synthesized germanium nanocrystals have been utilized in a range of applications from biological imaging to optoelectronic devices . The photophysical and electronic properties of these nanocrystals can be finely controlled, leading to their wide application .

Biological Imaging

Germanium nanocrystals (Ge NCs) have lately been used in various applications such as biological imaging . These applications require preparation of Ge NCs in high yield, with narrow size distributions and well-characterised surface chemistries .

Field Effect Transistors

Ge NCs have also been used in the creation of field effect transistors . The properties of Ge NCs strongly influence their photophysical properties, making them suitable for this application .

Hybrid Photodetectors

Another application of Ge NCs is in the development of hybrid photodetectors . The high compatibility of germanium with current microelectronics makes it a promising material for this application .

Organomagnesium Synthesis

t-Butyltrichlorogermane is used in the organomagnesium synthesis for the substitution of chlorine atoms in tetrachlorogermane with bulky alkyl groups . This reaction leads to the substitution of one, two, or three chlorine atoms, yielding the corresponding alkylchlorogermanes .

安全和危害

T-Butyltrichlorogermane is classified as a dangerous good for transport and may be subject to additional shipping charges . It causes severe skin burns and eye damage . Safety measures include wearing protective gloves, clothing, and eye/face protection, not breathing dust, and washing hands thoroughly after handling .

作用机制

Target of Action

t-Butyltrichlorogermane is primarily used as an intermediate for making organogermylene precursors . Organogermanium compounds are used in a variety of applications, including the synthesis of pharmaceuticals and as reagents in organic chemistry .

Biochemical Pathways

Organogermanium compounds are known to participate in a variety of chemical reactions, including coupling reactions, cyclizations, and substitutions .

Result of Action

The molecular and cellular effects of t-Butyltrichlorogermane’s action are largely dependent on the specific chemical reactions it participates in. As an intermediate in the synthesis of organogermylene precursors, its primary role is likely to facilitate the formation of these compounds .

Action Environment

The action, efficacy, and stability of t-Butyltrichlorogermane can be influenced by various environmental factors, including temperature, pH, and the presence of other chemical entities. For example, it is classified as a Dangerous Good for transport and may be subject to additional shipping charges . It should be handled with care to prevent exposure to skin and eyes, as it can cause severe burns and eye damage .

属性

IUPAC Name |

tert-butyl(trichloro)germane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9Cl3Ge/c1-4(2,3)8(5,6)7/h1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFDREUNIZFWMEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Ge](Cl)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Cl3Ge |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20516597 |

Source

|

| Record name | tert-Butyl(trichloro)germane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20516597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

t-Butyltrichlorogermane | |

CAS RN |

1184-92-5 |

Source

|

| Record name | tert-Butyl(trichloro)germane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20516597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Hydrazinecarboxamide, 2-[1-(2-methyl-1-cyclopenten-1-yl)ethylidene]-](/img/structure/B73340.png)

![[(2S)-1-Hexadecanoyloxy-3-phenylmethoxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B73360.png)

![[R-(R*,S*)]-alpha-[2-(dimethylamino)-1-methylethyl]-alpha-phenylphenethyl propionate hydrochloride](/img/structure/B73361.png)

![1,3,2-Dioxaborolane, 2,2'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B73362.png)

phosphonium bromide](/img/structure/B73364.png)